(3-(4-Ethoxyphenyl)-1H-pyrazol-5-yl)(piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-2-22-14-8-6-13(7-9-14)15-12-16(19-18-15)17(21)20-10-4-3-5-11-20/h6-9,12H,2-5,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPRRIHKQCFGJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Ethoxyphenyl)-1H-pyrazol-5-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution or through a Suzuki-Miyaura coupling reaction using appropriate boronic acids and palladium catalysts.
Attachment of Piperidinyl Methanone Moiety: The final step involves the formation of the piperidinyl methanone moiety, which can be achieved through reductive amination or acylation reactions using piperidine and suitable acylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3-(4-Ethoxyphenyl)-1H-pyrazol-5-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the ethoxyphenyl or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown promising results against various cancer cell lines. For instance, derivatives of pyrazole compounds have been evaluated for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. The compound demonstrated IC50 values indicating effective cytotoxicity against hepatocellular carcinoma cells, with values ranging from 0.6 to 2.9 μM .
Antimicrobial Properties
The compound has exhibited significant antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. In vitro studies have confirmed its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function .
CNS Disorders
There is emerging evidence supporting the use of (3-(4-Ethoxyphenyl)-1H-pyrazol-5-yl)(piperidin-1-yl)methanone in treating central nervous system disorders, including Alzheimer's disease and mild cognitive impairment. The compound's ability to inhibit specific enzymes associated with neurodegeneration suggests potential therapeutic applications in managing cognitive decline .
Metabolic Disorders
This compound may also play a role in treating metabolic syndromes, including type 2 diabetes and obesity. It has been noted for its capacity to inhibit 11β-hydroxysteroid dehydrogenase type 1, an enzyme involved in cortisol metabolism, thereby influencing insulin sensitivity and fat accumulation .
Case Studies
Several case studies have been documented that illustrate the compound's efficacy across various therapeutic areas:
Mechanism of Action
The mechanism of action of (3-(4-Ethoxyphenyl)-1H-pyrazol-5-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs, their substituents, and reported biological activities:
Key Observations:
- Piperidine vs. Morpholino: Piperidine-containing compounds (e.g., ADX47273) are associated with CNS activity (mGlu5 potentiation), whereas morpholino derivatives (e.g., RJPXD33) target bacterial lipid biosynthesis pathways . Pyrazole Saturation: Dihydro-pyrazolines (e.g., ) exhibit antibacterial activity but may have reduced metabolic stability compared to fully aromatic pyrazoles .
Antibacterial/Antifungal Agents:
- 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (): Demonstrates antibacterial and antifungal properties, likely due to the electron-withdrawing 4-chlorophenyl and 4-methoxyphenyl groups enhancing interactions with microbial enzymes . Comparatively, the target compound’s 4-ethoxyphenyl group (electron-donating) may reduce efficacy against pathogens unless paired with complementary substituents.
CNS-Targeted Compounds:
- ADX47273 (): A piperidinyl-pyrazole methanone derivative acting as an mGlu5 receptor potentiator. The fluorophenyl and oxadiazole groups are critical for receptor binding and selectivity . The target compound’s ethoxy group may alter CNS penetration or receptor affinity compared to ADX47273.
Biological Activity
(3-(4-Ethoxyphenyl)-1H-pyrazol-5-yl)(piperidin-1-yl)methanone, a compound with the CAS number 1093657-24-9, has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 299.37 g/mol. The structure consists of a pyrazole ring substituted with an ethoxyphenyl group and a piperidine moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1093657-24-9 |
| Molecular Formula | C₁₇H₂₁N₃O₂ |
| Molecular Weight | 299.37 g/mol |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with pyrazole structures can inhibit the proliferation of various cancer cell lines. For instance, derivatives have shown significant activity against breast cancer (MDA-MB-231) and pancreatic cancer cells (PANC-1) with IC50 values suggesting effective inhibition at micromolar concentrations .
Case Study: Antiproliferative Effects
A study evaluating the antiproliferative effects of pyrazole-based compounds revealed that this compound exhibited cytotoxicity against MDA-MB-231 cells. The mechanism involved apoptosis mediated by the activation of caspases and inhibition of cell migration through suppression of matrix metalloproteinase (MMP) activity .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to reduced proliferation rates.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed, particularly through caspase activation and mitochondrial membrane potential disruption.
- Inhibition of Metastasis : By inhibiting MMPs, the compound reduces the invasive capabilities of cancer cells, which is crucial in preventing metastasis .
Pharmacological Effects Beyond Cancer
In addition to its anticancer properties, compounds similar to this compound have been investigated for their effects on metabolic disorders and CNS conditions:
- Metabolic Syndrome : Research suggests these compounds may inhibit 11β-hydroxysteroid dehydrogenase type 1, potentially alleviating symptoms associated with metabolic syndrome such as insulin resistance and hypertension .
- CNS Disorders : There is emerging evidence that pyrazole derivatives might also exhibit neuroprotective effects, making them candidates for treating cognitive impairments related to conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3-(4-Ethoxyphenyl)-1H-pyrazol-5-yl)(piperidin-1-yl)methanone?
- Methodology : The compound can be synthesized via condensation reactions between pyrazole precursors and piperidine derivatives. For example, cyclization of 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid with piperidine in the presence of coupling agents (e.g., DCC or EDCI) under inert atmospheres (N₂/Ar) is a common approach. Reaction optimization includes temperature control (60–80°C) and solvent selection (DMF or THF) to improve yields .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- Methodology :
- NMR/IR : Confirm functional groups (e.g., ethoxy C-O-C stretch at ~1250 cm⁻¹ in IR) and aromatic proton environments (δ 6.8–7.5 ppm in ¹H NMR) .
- X-ray crystallography : Resolve dihedral angles between the pyrazole and ethoxyphenyl groups (typically 15–50°) and hydrogen-bonding networks (e.g., O-H···N interactions) to validate 3D structure .
Q. How is preliminary biological activity screening conducted for this compound?
- Methodology : Use in vitro assays targeting enzymes or receptors relevant to hypothesized mechanisms (e.g., kinase inhibition). For example:
- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ determination) with controls for solvent interference .
Advanced Research Questions
Q. How do substituents on the pyrazole ring influence reactivity and bioactivity?
- Methodology :
- Electron-withdrawing groups (e.g., nitro) enhance electrophilic substitution but reduce metabolic stability. Compare via Hammett plots using substituent σ values .
- Piperidine vs. pyrrolidine : Piperidine’s larger ring size increases steric hindrance, reducing binding affinity to compact active sites (e.g., CYP450 enzymes) .
- Ethoxy group : Enhances lipophilicity (logP ↑), improving blood-brain barrier penetration in CNS-targeted studies .
Q. What strategies resolve contradictory bioactivity data across studies?
- Methodology :
- Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa), concentrations (µM vs. nM), and incubation times .
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) to identify outliers and adjust for batch effects or solvent toxicity .
Q. How can computational modeling predict metabolic pathways and toxicity?
- Methodology :
- DFT calculations : Map electron density to predict sites of oxidative metabolism (e.g., ethoxy demethylation) .
- Docking studies : Simulate binding to hepatic enzymes (e.g., CYP3A4) to assess potential for drug-drug interactions .
Q. What experimental designs validate the compound’s mechanism of action?
- Methodology :
- Kinetic studies : Measure enzyme inhibition (e.g., Ki values) under varying substrate concentrations .
- Mutagenesis : Engineer target proteins (e.g., single-point mutations in kinases) to confirm binding specificity .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values for anticancer activity?
- Methodology :
- Dose-response validation : Use orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) to rule out false positives .
- Solubility checks : Verify compound solubility in assay media (DMSO < 0.1% v/v) to prevent aggregation artifacts .
Methodological Tables
| Parameter | Typical Range | Key References |
|---|---|---|
| Synthetic Yield | 45–70% (after purification) | |
| X-ray Resolution | 0.84–1.10 Å | |
| LogP (Predicted) | 2.8–3.5 | |
| MIC (Gram-positive) | 8–32 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
